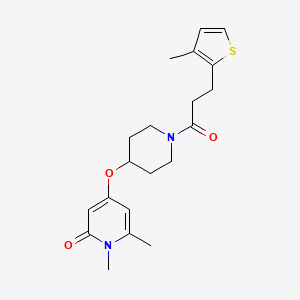

1,6-dimethyl-4-((1-(3-(3-methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6-dimethyl-4-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-14-8-11-26-18(14)4-5-19(23)22-9-6-16(7-10-22)25-17-12-15(2)21(3)20(24)13-17/h8,11-13,16H,4-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXAXSOWLJZGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,6-Dimethyl-4-((1-(3-(3-methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

It features a piperidine ring, a pyridine moiety, and a thiophene derivative, which are known for their diverse biological activities.

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The piperidine and pyridine structures allow for interaction with neurotransmitter receptors, potentially affecting central nervous system functions.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

Biological Activity Overview

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting its potential as an antioxidant agent.

- Antimicrobial Efficacy : In vitro testing against bacterial strains showed that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 25 µg/mL. This positions it as a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects : Research involving neuronal cell cultures demonstrated that treatment with the compound reduced cell death induced by oxidative stress. This effect was linked to decreased levels of reactive oxygen species (ROS) and increased expression of neuroprotective factors.

Q & A

Q. What synthetic methodologies are recommended for constructing the pyridin-2(1H)-one core in this compound?

Answer: The pyridin-2(1H)-one core can be synthesized via cyclocondensation of β-keto esters with urea derivatives under acidic conditions (e.g., HCl/EtOH). For derivatives with trifluoromethyl groups, methods like nucleophilic substitution or transition-metal-catalyzed coupling may be employed (e.g., Method C and D in related studies, yielding 23–67% ). Key steps include:

- Purification via column chromatography (silica gel, hexane/EtOAc gradients).

- Characterization using , , and NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. What spectroscopic techniques are essential for characterizing the stereochemistry of the piperidine ring?

Answer:

- NOESY/ROESY NMR : To determine spatial proximity of substituents on the piperidine ring.

- X-ray crystallography : Resolves absolute configuration and ring puckering (e.g., applied to 4-trifluoromethylpyridin-2-ones in related studies) .

- Dynamic NMR : Assesses conformational flexibility in solution (e.g., variable-temperature NMR) .

Q. How should researchers handle stability issues during storage of this compound?

Answer:

- Store under inert atmosphere (argon) at –20°C to prevent oxidation.

- Use desiccants to avoid hydrolysis of the propanoyl or methylthiophen moieties.

- Monitor degradation via periodic HPLC-MS analysis (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can coupling efficiency between the piperidin-4-yloxy moiety and pyridin-2(1H)-one core be optimized?

Answer:

- Coupling Agents : Compare EDC/HOBt vs. DCC/DMAP for amide bond formation.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Temperature Control : Microwave-assisted synthesis (e.g., 80°C, 30 min) may improve yield vs. traditional reflux (e.g., 67% vs. 23% in Method D vs. C) .

Table 1 : Yield Optimization Strategies for Piperidine-Pyridinone Coupling

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Method C | DCM, RT, 24h | 23 | |

| Method D | DMF, 80°C, 6h | 67 |

Q. How to resolve discrepancies between X-ray crystallography and solution-state NMR data for conformational analysis?

Answer:

- Variable-Temperature NMR : Identify dynamic equilibria (e.g., ring-flipping in piperidine).

- DFT Calculations : Compare computed vs. experimental NMR shifts (Gaussian 16, B3LYP/6-31G* basis set).

- Solvent Crystallography : Co-crystallize with DMSO or water to mimic solution-state interactions .

Q. What experimental designs are recommended for assessing blood-brain barrier (BBB) permeability?

Answer:

- In Vitro Models : Use PAMPA-BBB assay to predict passive diffusion (logP < 5, molecular weight < 450 Da).

- In Vivo Imaging : Administer -labeled analog and track brain uptake via PET/MRI in rodents.

- LC-MS/MS Quantification : Measure plasma vs. cerebrospinal fluid (CSF) concentrations post-administration .

Q. How to address contradictory bioactivity data between in vitro and in vivo models?

Answer:

- Metabolite Profiling : Identify active metabolites via HPLC-MS/MS (e.g., hydroxylation of methylthiophen).

- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction availability.

- Dose-Response Optimization : Adjust dosing regimens to account for first-pass metabolism (e.g., 10–50 mg/kg in Sprague-Dawley rats) .

Data Analysis & Structural Elucidation

Q. What strategies validate the regioselectivity of the methylthiophen-propanoyl substitution?

Answer:

- 2D NMR (HSQC, HMBC) : Correlate - long-range couplings to confirm substitution patterns.

- Isotopic Labeling : Synthesize -labeled propanoyl intermediate to track incorporation via -NMR .

Q. How to analyze thermal decomposition pathways of this compound?

Answer:

- TGA-DSC : Monitor weight loss and endothermic events (N atmosphere, 10°C/min).

- Py-GC/MS : Identify volatile degradation products (e.g., methylthiophen fragments) at 300–500°C .

Pharmacological Profiling

Q. What models are suitable for evaluating acute toxicity and analgesic activity?

Answer:

- Acute Toxicity : OECD Guideline 423 in CD-1 mice (dose range: 50–2000 mg/kg).

- Analgesic Activity : Hot-plate test (55°C) with latency time measurements (GraphPad Prism for ANOVA analysis) .

Table 2 : In Vivo Analgesic Activity Parameters

| Dose (mg/kg) | Latency Time (s) | p-value vs. Control |

|---|---|---|

| 10 | 12.5 ± 1.2 | 0.07 |

| 50 | 18.3 ± 2.1 | 0.005 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.